Hexanamide, N-[[[2-(5-chloro-1H-indol-3-yl)ethyl]amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene]-2-ethyl-
CAS No.: 827006-85-9
Cat. No.: VC20006766
Molecular Formula: C25H33ClN6O
Molecular Weight: 469.0 g/mol
* For research use only. Not for human or veterinary use.
![Hexanamide, N-[[[2-(5-chloro-1H-indol-3-yl)ethyl]amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene]-2-ethyl- - 827006-85-9](/images/structure/VC20006766.png)
Specification
CAS No. | 827006-85-9 |
---|---|
Molecular Formula | C25H33ClN6O |
Molecular Weight | 469.0 g/mol |
IUPAC Name | N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-2-ethylhexanamide |
Standard InChI | InChI=1S/C25H33ClN6O/c1-5-7-8-18(6-2)23(33)31-24(32-25-29-16(3)13-17(4)30-25)27-12-11-19-15-28-22-10-9-20(26)14-21(19)22/h9-10,13-15,18,28H,5-8,11-12H2,1-4H3,(H2,27,29,30,31,32,33) |
Standard InChI Key | VJZPAFNJKTYJJF-UHFFFAOYSA-N |
Canonical SMILES | CCCCC(CC)C(=O)NC(=NCCC1=CNC2=C1C=C(C=C2)Cl)NC3=NC(=CC(=N3)C)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, N-[[[2-(5-chloro-1H-indol-3-yl)ethyl]amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene]-2-ethylhexanamide, reflects its intricate architecture. Key structural components include:
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Indole Core: A bicyclic aromatic system with a 5-chloro substitution, known to enhance bioactivity in pharmaceuticals .
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Pyrimidine Ring: A 4,6-dimethyl-2-pyrimidinyl group, which often contributes to nucleic acid mimicry and enzyme inhibition .
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Hexanamide Chain: A six-carbon amide backbone with a 2-ethyl substituent, potentially influencing lipophilicity and membrane permeability.
Table 1: Computed Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₂₅H₃₃ClN₆O |
Molecular Weight | 469.0 g/mol |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 6 |
Topological Polar Surface | 113 Ų |
LogP (Octanol-Water) | 3.8 (estimated) |
These properties suggest moderate solubility in polar solvents and a propensity for crossing biological membranes, critical for drug-like molecules .
Synthesis and Structural Elucidation
The synthesis of this compound likely involves multi-step reactions, drawing from established methodologies for indole and pyrimidine derivatives:
Indole Core Formation
The 5-chloroindole moiety can be synthesized via the Fischer indole synthesis, where cyclohexanone reacts with 4-chlorophenylhydrazine under acidic conditions . Alternative routes may employ Buchwald-Hartwig amination to introduce the chloro substituent post-cyclization .
Pyrimidine Functionalization
The 4,6-dimethylpyrimidinyl group is typically prepared through condensation reactions between acetylacetone and guanidine derivatives, followed by alkylation to introduce methyl groups .
Amide Bond Formation
Coupling the indole-ethylamine intermediate with the pyrimidine-amino component likely utilizes carbodiimide-mediated amidation (e.g., EDC/HOBt), ensuring regioselective bond formation. Final purification may involve chromatographic techniques to isolate the target compound from byproducts.
Hypothesized Biological Activities
While direct pharmacological data for this compound are scarce, its structural features align with known bioactive molecules:
Antimicrobial Effects
Chlorinated indoles demonstrate broad-spectrum activity against Gram-positive bacteria and fungi. The amide linkage may further potentiate efficacy by targeting cell wall synthesis enzymes.
Neuromodulatory Effects
Analogous compounds, such as melatonin analogs, interact with G-protein-coupled receptors (GPCRs). The ethylhexanamide chain might confer affinity for lipid-rich neural tissues .
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Indole-Pyrimidine Hybrids
This comparison underscores the role of substituents in tuning bioactivity. The chloro and dimethyl groups may enhance target selectivity compared to methoxy or simpler amide analogs .
Industrial and Research Applications
Drug Discovery
The compound’s dual pharmacophores make it a candidate for fragment-based drug design, particularly in oncology and infectious disease .
Chemical Biology
Its fluorescence potential (from the indole chromophore) could enable use as a probe for protein-ligand interactions .
Material Science
The pyrimidine ring’s π-conjugation might facilitate applications in organic semiconductors, though this remains unexplored .
Challenges and Future Directions
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